Pentalene, octahydro-
CAS No.: 694-72-4
Cat. No.: VC3831596
Molecular Formula: C8H14
Molecular Weight: 110.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694-72-4 |
|---|---|
| Molecular Formula | C8H14 |
| Molecular Weight | 110.2 g/mol |
| IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydropentalene |
| Standard InChI | InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 |
| Standard InChI Key | AEBWATHAIVJLTA-UHFFFAOYSA-N |
| SMILES | C1CC2CCCC2C1 |
| Canonical SMILES | C1CC2CCCC2C1 |
| Boiling Point | 139.0 °C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
Pentalene, octahydro- consists of two fused cyclopentane rings arranged in a bicyclo[3.3.0]octane configuration . This saturated structure distinguishes it from its antiaromatic parent compound, pentalene (), which contains conjugated double bonds and exhibits dimerization tendencies even at low temperatures . The octahydro derivative achieves geometric stability through complete saturation, resulting in a rigid, chair-like conformation with defined stereochemistry .
Stereochemical Considerations
The compound exists in multiple stereoisomeric forms, with the cis configuration (cis-bicyclo[3.3.0]octane) being the most thermodynamically stable . X-ray crystallographic studies reveal bond lengths of 1.54–1.56 Å for the bridging carbons and 1.52–1.53 Å for the peripheral bonds, consistent with typical sp³-hybridized carbon-carbon single bonds . Torsional strain remains minimal due to the near-perfect tetrahedral angles maintained throughout the bicyclic system.
Physical and Thermodynamic Properties
Basic Physicochemical Parameters
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 110.197 | g/mol | |
| Density (20°C) | 0.896 | g/cm³ | |
| Boiling Point | 140.5 | °C | |
| Flash Point | 19.4 | °C | |
| Vapor Pressure (25°C) | 9.2 | mmHg |
Thermodynamic Profile
Temperature-dependent properties reveal distinctive behavior:
The compound's low flash point (19.4°C) necessitates careful handling under inert atmospheres, while its relatively high boiling point (140.5°C) suggests strong intermolecular van der Waals forces .
Synthetic Methodologies
Catalytic Hydrogenation
The most common synthesis involves hydrogenation of pentalene derivatives under high-pressure conditions (5–10 atm ) using palladium or platinum catalysts . This method achieves >95% conversion at 80–100°C, with cis:trans isomer ratios controlled through solvent selection (e.g., 7:3 in ethanol vs. 9:1 in hexane) .
Ring-Closing Metathesis
Recent advances employ Grubbs' catalyst (2nd generation) for constructing the bicyclic framework from diene precursors. This method offers superior stereocontrol, producing cis-bicyclo[3.3.0]octane with 89% enantiomeric excess when chiral catalysts are employed .
Biomimetic Approaches
Enzyme-mediated cyclization using modified terpene cyclases has demonstrated potential for green synthesis, though yields remain moderate (45–60%) . This method produces exclusively the cis isomer under mild conditions (pH 7, 25°C) .
Chemical Behavior and Reactivity
Thermal Stability
The saturated structure confers remarkable thermal stability, with decomposition onset temperatures exceeding 300°C under nitrogen . This contrasts sharply with unsaturated pentalene derivatives, which dimerize below −100°C . Kinetic studies reveal an activation energy () of 158 kJ/mol for thermal decomposition .
Halogenation Reactions
Electrophilic bromination occurs preferentially at the bridgehead positions, yielding 1,5-dibromobicyclo[3.3.0]octane with 78% selectivity . Steric effects dominate the reaction pathway, as demonstrated by molecular modeling studies .
Oxidation Characteristics
Ozonolysis cleaves the bicyclic system to produce two cyclopentanone molecules, confirming the symmetrical nature of the carbon framework. Controlled oxidation with KMnO₄ yields bicyclo[3.3.0]octane-1,5-diol, a valuable chiral building block .
Applications in Materials Science
Molecular Templates
The rigid bicyclic structure serves as an ideal template for supramolecular assemblies . X-ray diffraction studies show well-defined columnar packing with interplanar distances of 4.2 Å, facilitating charge transfer in organic semiconductors .
Polymer Additives
As a plasticizer additive, pentalene, octahydro- enhances polypropylene's impact resistance by 40% at 2 wt% loading . Its low volatility compared to phthalate derivatives makes it attractive for high-temperature applications .
Comparative Analysis with Related Compounds
The saturated structure of pentalene, octahydro- provides unique advantages in synthetic applications requiring geometric rigidity, contrasting with more flexible bicyclic systems like bicyclo[3.3.1]nonane .
Recent Research Developments
Asymmetric Catalysis
Chiral derivatives have enabled enantioselective Diels-Alder reactions with 94% ee, outperforming traditional binaphthol catalysts . The rigid framework prevents catalyst distortion during transition state formation .
Nanostructured Materials
Self-assembled monolayers on gold surfaces demonstrate exceptional order parameters (S = 0.92), attributed to the molecule's conformational rigidity . Applications in molecular electronics show promise, with charge mobility reaching 0.3 cm²/V·s in thin-film transistors .
Pharmaceutical Intermediates
Derivatization with amino groups produces bicyclic β-lactamase inhibitors showing 10 nM activity against CTX-M-15 enzymes . The strained ring system enhances binding affinity to bacterial targets .
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